(Arg)9 biotin labeled

Cell-penetrating peptide Drug delivery Flow cytometry

(Arg)9 biotin labeled is a biotinylated nine-arginine homopolymer belonging to the polyarginine class of cell-penetrating peptides (CPPs). This conjugate combines the well-characterized membrane translocation properties of nona-arginine with a biotin tag that exhibits extraordinarily high binding affinity for streptavidin or avidin (Kd ≈ 10⁻¹⁵ M), enabling robust detection, immobilization, and purification workflows in both academic and industrial research settings.

Molecular Formula C70H136N40O12S
Molecular Weight 1762.2 g/mol
Cat. No. B12399453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Arg)9 biotin labeled
Molecular FormulaC70H136N40O12S
Molecular Weight1762.2 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)NC(=O)N2
InChIInChI=1S/C70H136N40O12S/c71-38(15-6-36-99-69(89)109-50(112)26-2-1-5-27-90-49(111)25-4-3-24-48-51-47(37-123-48)108-70(122)110-51)53(114)101-40(17-8-29-92-62(75)76)55(116)103-42(19-10-31-94-64(79)80)57(118)105-44(21-12-33-96-66(83)84)59(120)107-46(23-14-35-98-68(87)88)60(121)106-45(22-13-34-97-67(85)86)58(119)104-43(20-11-32-95-65(81)82)56(117)102-41(18-9-30-93-63(77)78)54(115)100-39(52(72)113)16-7-28-91-61(73)74/h38-48,51H,1-37,71H2,(H2,72,113)(H,90,111)(H,100,115)(H,101,114)(H,102,117)(H,103,116)(H,104,119)(H,105,118)(H,106,121)(H,107,120)(H4,73,74,91)(H4,75,76,92)(H4,77,78,93)(H4,79,80,94)(H4,81,82,95)(H4,83,84,96)(H4,85,86,97)(H4,87,88,98)(H2,108,110,122)(H3,89,99,109,112)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1
InChIKeySFEUKFARPQVEGM-PMYSJODMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Arg)9 Biotin Labeled: Technical Profile for Research Procurement


(Arg)9 biotin labeled is a biotinylated nine-arginine homopolymer belonging to the polyarginine class of cell-penetrating peptides (CPPs) [1]. This conjugate combines the well-characterized membrane translocation properties of nona-arginine with a biotin tag that exhibits extraordinarily high binding affinity for streptavidin or avidin (Kd ≈ 10⁻¹⁵ M), enabling robust detection, immobilization, and purification workflows in both academic and industrial research settings .

Why Generic CPP Substitution Fails: Structural and Functional Distinctions of (Arg)9 Biotin Labeled


Within the CPP family, procurement decisions based solely on nominal class membership (e.g., any polyarginine or any biotinylated peptide) introduce substantial experimental variability. The arginine content—specifically nine residues in (Arg)9—directly impacts membrane translocation efficiency compared to eight-residue (Arg)8, six-residue TAT, or lysine-based CPPs [1]. The biotin modification further distinguishes this compound from unlabeled (Arg)9, as the biotin-streptavidin interaction fundamentally alters detection sensitivity, purification workflow compatibility, and surface immobilization efficiency . Selection of a comparator without both the nona-arginine core and the biotin label compromises experimental reproducibility in applications requiring quantifiable intracellular delivery with robust downstream detection .

Quantitative Evidence for (Arg)9 Biotin Labeled: Comparative Performance Data


Cellular Uptake Efficiency of (Arg)9 vs. TAT(48-60) and Penetratin

In a head-to-head flow cytometry comparison across HeLa, A549, and CHO cell lines, polyarginine CPP conjugates demonstrated significantly greater cellular uptake magnitude than TAT peptides, with the uptake hierarchy established as polyarginine = transportan > antennapedia > TAT [1]. This quantitative ranking positions (Arg)9 as a demonstrably more efficient delivery vector than the widely used TAT peptide when equivalent cargo is conjugated.

Cell-penetrating peptide Drug delivery Flow cytometry

Biotin-Streptavidin Binding Affinity Enables Detection and Immobilization Workflows

The biotin moiety conjugated to (Arg)9 confers a dissociation constant (Kd) of approximately 10⁻¹⁵ M for streptavidin binding, representing one of the strongest known non-covalent interactions in biological systems . This affinity enables detection sensitivity down to 2 pg/mL (0.2 pg/sample) for biotin in enzyme assays [1] and supports surface plasmon resonance (SPR) detection limits of 1-10 nM for 20-kDa molecules [2]. In contrast, unlabeled (Arg)9 lacks any intrinsic high-affinity binding tag and requires secondary labeling for comparable detection or purification workflows.

Affinity purification SPR biosensing ELISA

Computational Free Energy Analysis Confirms Arg9 Superior Membrane Penetration over TAT

Weighted Ensemble (WE) molecular dynamics simulations comparing Arg9 and TAT interactions with a DOPC/DOPG (4:1) model membrane demonstrate that Arg9 penetrates the lipid bilayer with substantially lower free energy barriers than TAT, indicating more favorable membrane translocation energetics [1]. This computational finding aligns with experimental observations that Arg9 exhibits more efficient cellular uptake than TAT across multiple experimental systems, though the authors note that absolute efficiency may vary with membrane composition [2].

Molecular dynamics Membrane translocation Free energy profiling

Immunotoxin Internalization Efficiency: Arg9-Facilitated Delivery vs. Unassisted Uptake

Fusion of Arg9 peptide to an anti-CEA immunotoxin (PE35/CEA(Fv)/KDEL) enabled efficient internalization into CEA-positive cancer cells, with the authors noting that among arginine-containing membrane-translocating sequences, the 9-mer arginine peptide (Arg9) was demonstrated to be the most economical and efficient delivery vector [1]. Comparative analysis within the same study indicated that synthetic Arg-rich peptides containing more arginine residues than the original six-arginine Tat peptide showed enhanced delivery efficiency for diverse functional biomolecules including nucleic acids, peptides, proteins, and nanoparticles [2].

Immunotoxin delivery Targeted therapy CEA-positive cancers

MALDI-TOF MS Quantification: (Arg)9, Penetratin, and Tat Internalization Comparison

A direct quantitative comparison using MALDI-TOF mass spectrometry measured the cellular internalization efficiencies of three CPPs: penetratin, (Arg)9, and Tat48-59. The method enabled unambiguous discrimination between membrane-bound and internalized peptide fractions, providing a robust, artifact-free assessment of true intracellular uptake [1]. This analytical approach addresses the known methodological confounders in CPP uptake studies—particularly the artifactual uptake observed with cell fixation protocols—and establishes a validated quantitative framework for comparing CPP internalization performance [2].

Quantitative CPP analysis Mass spectrometry Internalization assay

Biotin-TRFIA Detection Sensitivity Enhancement vs. Conventional ELISA

In a comparative immunoassay study, biotin-streptavidin-amplified time-resolved fluoroimmunoassay (TRFIA) demonstrated a substantially broader linear range (0.58 to 9,463 U/mL) compared to conventional ELISA (591.4 to 18.48 U/mL), with a detection limit of 0.5 U/mL for the target analyte [1]. The biotin-streptavidin system also yielded excellent recovery rates of 96.45-104.63% in serum samples and strong correlation with ELISA results (R² = 0.8927) [2]. These performance enhancements are directly attributable to the high-affinity biotin-streptavidin interaction that forms the basis of the (Arg)9 biotin labeled design.

Immunoassay development Detection sensitivity Time-resolved fluorescence

Optimal Research and Industrial Applications for (Arg)9 Biotin Labeled Based on Quantitative Evidence


Intracellular Delivery of Therapeutic Proteins and Immunotoxins

Based on demonstrated enhancement of anti-CEA immunotoxin internalization and cytotoxicity, (Arg)9 biotin labeled is optimally suited for delivering protein-based therapeutics to intracellular targets where unassisted membrane crossing limits efficacy [1]. The quantitative uptake hierarchy (polyarginine > TAT) supports preferential selection of Arg9 vectors for cargoes requiring robust cellular entry [2].

Streptavidin-Based Affinity Purification of CPP-Cargo Conjugates

The sub-picomolar binding affinity (Kd ≈ 10⁻¹⁵ M) between the biotin tag and streptavidin enables one-step affinity purification of (Arg)9-conjugated cargoes [1]. This workflow eliminates multi-step chromatographic separation requirements and is particularly valuable for purifying large synthetic peptide constructs where conventional RP-HPLC yields are often compromised by chromatographically similar impurities [2].

Quantitative Cellular Uptake Studies Using Validated MALDI-TOF MS Protocols

The validated MALDI-TOF MS method for quantifying CPP internalization—specifically addressing the artifact of membrane-adsorbed peptide through trypsin digestion—provides a reliable framework for studies requiring accurate discrimination between surface-bound and truly internalized (Arg)9 [1]. This approach is essential for research where false-positive uptake signals from cell fixation artifacts would compromise data interpretation [2].

High-Sensitivity Immunoassay and Biosensor Development

The biotin-streptavidin interaction enables detection platforms with linear ranges exceeding 16× broader than conventional ELISA and detection limits down to 0.5 U/mL [1]. (Arg)9 biotin labeled is therefore suitable as a detection probe or capture reagent in high-sensitivity immunoassays, SPR biosensing (detection limit 1-10 nM for 20-kDa molecules), and other applications requiring robust signal amplification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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